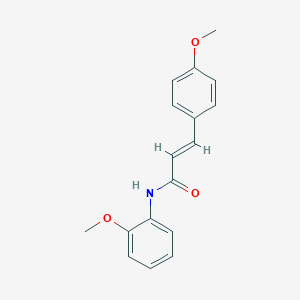

N-(2-Methoxyphenyl)-4-methoxycinnamamide

Description

N-(2-Methoxyphenyl)-4-methoxycinnamamide is a cinnamamide derivative featuring methoxy substituents at the 2-position of the aniline moiety and the 4-position of the cinnamoyl aromatic ring. This compound belongs to the class of phenolic amides, which are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties .

Propriétés

Formule moléculaire |

C17H17NO3 |

|---|---|

Poids moléculaire |

283.32 g/mol |

Nom IUPAC |

(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C17H17NO3/c1-20-14-10-7-13(8-11-14)9-12-17(19)18-15-5-3-4-6-16(15)21-2/h3-12H,1-2H3,(H,18,19)/b12-9+ |

Clé InChI |

SDUMYHQPHOLWJW-FMIVXFBMSA-N |

SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC |

SMILES isomérique |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC |

SMILES canonique |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The following table compares N-(2-Methoxyphenyl)-4-methoxycinnamamide with structurally related compounds, emphasizing substituent effects, molecular properties, and biological relevance:

Key Findings

However, this substitution is critical in modulating CYP-mediated metabolism, as seen in N-(2-methoxyphenyl)hydroxylamine, which generates o-anisidine (a toxic metabolite) via reductive pathways .

Biological Activity: Compared to N-(2-Methoxyphenyl)carbamoyl benzamides (e.g., 2,4-dichloro derivative in ), which exhibit insecticidal activity, the cinnamamide core in the target compound may offer distinct bioactivity due to its extended conjugation and planar structure, favoring interactions with aromatic-rich binding pockets .

Metabolic Pathways: The 2-methoxyphenyl group is prone to enzymatic demethylation by CYP1A and CYP2B isoforms, generating reactive intermediates like o-aminophenol and o-nitrosoanisole, which may pose toxicity risks . This contrasts with N-(4-Methoxyphenyl)cinnamamide, where para-substitution likely reduces such metabolic liabilities .

Synthetic Accessibility: Multi-component reactions (e.g., Ugi-type reactions) used for synthesizing N-(tert-butylamino)cinnamamides () could be adapted for the target compound, with yields >80% achievable under optimized conditions .

Research Implications

- Drug Design : The target compound’s dual methoxy substitution offers a balance between lipophilicity and metabolic stability, making it a candidate for further optimization in antimicrobial or anticancer drug discovery.

- Toxicology : The 2-methoxy group necessitates careful evaluation of CYP-mediated metabolism to mitigate toxicity risks .

- Analytical Applications: The conjugated cinnamoyl system supports UV/Vis-based quantification methods, as demonstrated in related phenolic amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.